molecular formula C16H28N2O4 B2761598 Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate CAS No. 2253638-54-7

Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate

Cat. No.: B2761598
CAS No.: 2253638-54-7
M. Wt: 312.41
InChI Key: KRZLFUQIKIQBGY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine core substituted at position 4 with a pyrrolidine ring bearing a methoxycarbonyl group. The tert-butoxycarbonyl (Boc) group at the piperidine nitrogen serves as a protective group, enhancing stability during synthetic procedures.

Properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)22-14(20)18-9-5-12(6-10-18)16(13(19)21-4)7-8-17-11-16/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLFUQIKIQBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCNC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolidine intermediate, which is then coupled with a piperidine derivative

  • Step 1: Synthesis of Pyrrolidine Intermediate

      Reagents: 3-methoxycarbonylpyrrolidine, suitable base (e.g., sodium hydride)

      Conditions: Solvent (e.g., tetrahydrofuran), temperature control (0-25°C)

      Reaction: Deprotonation of 3-methoxycarbonylpyrrolidine followed by nucleophilic substitution.

  • Step 2: Coupling with Piperidine Derivative

      Reagents: Piperidine derivative, coupling agent (e.g., EDCI, HOBt)

      Conditions: Solvent (e.g., dichloromethane), room temperature

      Reaction: Formation of an amide bond between the pyrrolidine intermediate and the piperidine derivative.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the pyrrolidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

    Substitution: Alkyl halides in the presence of a base (e.g., sodium hydride), solvent (e.g., DMF), room temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Research has highlighted several key biological activities associated with Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
  • Anticancer Potential : Investigations into the anticancer effects have shown that this compound can induce apoptosis in various cancer cell lines, suggesting mechanisms involving cell cycle arrest and activation of apoptotic pathways.
  • Neuroprotective Effects : Some studies indicate that it may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases by reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study 1: Anticancer Activity

In a study conducted to evaluate the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. The results indicated a significant reduction in cell viability, with IC50 values demonstrating potent inhibitory effects on cancer proliferation. The mechanism was linked to apoptosis induction via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituent on Piperidine (Position 4) Functional Groups Molecular Weight (g/mol) Key References
Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate 3-Methoxycarbonylpyrrolidin-3-yl Ester, Boc-protected amine ~325.4 (calculated)
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-Methylpentyl Alkyl chain, Boc-protected amine 283.4
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Amino, Pyridin-3-yl Amine, Pyridine, Boc-protected amine 277.36
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridinyl-pyrrolidinyl, Hydroxymethyl Ester, Hydroxyl, Fluorine ~506.5 (calculated)
Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Oxadiazole-pyridinyl Oxadiazole, Boc-protected amine ~362.4 (calculated)

Physical and Chemical Properties

  • However, it is less polar than PK03447E-1, which contains a pyridine ring and primary amine .
  • Stability : The ester group in the target compound may hydrolyze under acidic or basic conditions, unlike the stable ether linkage in (±)-trans-1-tert-butyl 3-methyl dicarboxylate .

Biological Activity

Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate, with the CAS number 864291-82-7, is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H28N2O4
  • Molecular Weight : 312.4 g/mol
  • IUPAC Name : (S)-tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate

Research indicates that compounds structurally related to this compound may exhibit various biological activities, particularly in modulating neuropharmacological pathways. The compound's ability to interact with neurotransmitter receptors and its influence on neuronal signaling pathways have been noted in several studies.

Neuropharmacological Activity

  • Receptor Modulation : The compound may act as a modulator of specific neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
  • Anti-inflammatory Properties : Preliminary studies suggest that it could reduce inflammation by inhibiting pro-inflammatory cytokines, which is crucial in conditions like neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
Compound ANLRP3 Inhibition10
Compound BIL-1β Release Inhibition19
Tert-butyl derivativeAnti-inflammatory effects15

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of similar piperidine derivatives, it was found that these compounds could significantly reduce neuronal death in models of oxidative stress. The mechanism involved modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory properties of piperidine derivatives, showing that these compounds could effectively inhibit the release of IL-1β in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Q & A

Q. Critical Conditions :

  • Temperature : Reactions often proceed at 0–20°C to minimize side products .
  • Solvents : THF or DMF for polar intermediates; dichloromethane for acid-sensitive steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization for high purity (>95%) .

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
Alkylationtert-Butyl bromoacetate, NaH, THF, 0°C → RT75–85
CyclizationPd(OAc)₂, DMF, 80°C, 12h60–70
MethoxycarbonylationMethyl chloroformate, Et₃N, CH₂Cl₂, 0°C80–90

Advanced: How can stereochemical outcomes be controlled during synthesis, and what analytical techniques confirm stereochemistry?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials to direct stereochemistry at the pyrrolidine ring .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions to achieve enantioselectivity .
  • Crystallographic Refinement : Single-crystal X-ray diffraction using SHELXL for absolute configuration determination .

Q. Analytical Techniques :

  • NMR : NOESY/ROESY to assess spatial proximity of protons (e.g., axial vs. equatorial substituents) .
  • Polarimetry : Measure optical rotation to confirm enantiomeric purity .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .

Case Study :
A 2021 study resolved conflicting NOE data by refining X-ray structures with SHELXL, confirming the 3R,4R configuration in a related piperidine derivative .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Storage :

  • Keep in sealed containers at 2–8°C, away from moisture and oxidizing agents .

Advanced: How can conflicting crystallographic data be resolved using SHELX software?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps .
  • Refinement Strategies :
    • Twinning Analysis : Use SHELXD to detect and model twinned crystals .
    • Disorder Modeling : SHELXL’s PART and SIMU commands to refine disordered moieties .
  • Validation Tools : R1/wR2 convergence and CheckCIF to identify outliers .

Example : A study on a tert-butyl piperidine derivative resolved disorder in the methoxycarbonyl group by partitioning occupancy over two sites, achieving R1 = 0.038 .

Basic: Which spectroscopic methods characterize this compound, and what key features are analyzed?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.6–3.8 ppm (methoxy), and δ 4.2–4.5 ppm (piperidine/pyrrolidine protons) .
    • ¹³C NMR : Signals at ~80 ppm (tert-butyl C-O), ~170 ppm (carbonyl) .
  • Mass Spectrometry : ESI-MS (m/z [M+H]+ calculated for C₁₆H₂₆N₂O₄: 310.2) .
  • IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) .

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